molecular formula C14H10BrN3O4 B12455944 N'-(2-bromobenzoyl)-2-nitrobenzohydrazide

N'-(2-bromobenzoyl)-2-nitrobenzohydrazide

Cat. No.: B12455944
M. Wt: 364.15 g/mol
InChI Key: MKRRBTUOYSHGIM-UHFFFAOYSA-N
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Description

N’-(2-bromobenzoyl)-2-nitrobenzohydrazide is an organic compound that features both bromine and nitro functional groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromobenzoyl)-2-nitrobenzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 2-nitrobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-bromobenzoyl)-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromobenzoyl)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted benzohydrazides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides and other oxidized products.

Scientific Research Applications

N’-(2-bromobenzoyl)-2-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-bromobenzoyl)-2-nitrobenzohydrazide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s hydrazide moiety can also form hydrogen bonds, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-bromobenzoyl)-2-nitrobenzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H10BrN3O4

Molecular Weight

364.15 g/mol

IUPAC Name

N'-(2-bromobenzoyl)-2-nitrobenzohydrazide

InChI

InChI=1S/C14H10BrN3O4/c15-11-7-3-1-5-9(11)13(19)16-17-14(20)10-6-2-4-8-12(10)18(21)22/h1-8H,(H,16,19)(H,17,20)

InChI Key

MKRRBTUOYSHGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

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